Sodium;5-(2-aminoethoxy)-2-chlorobenzoate
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Overview
Description
Sodium;5-(2-aminoethoxy)-2-chlorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-(2-aminoethoxy)-2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with 2-aminoethanol under specific conditions. The process can be summarized as follows:
Starting Materials: 2-chlorobenzoic acid and 2-aminoethanol.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine.
Procedure: The 2-chlorobenzoic acid is first dissolved in the solvent, followed by the addition of 2-aminoethanol and the catalyst. The mixture is then stirred at room temperature for several hours to allow the reaction to proceed.
Product Isolation: The resulting product is isolated by filtration, washed with a suitable solvent, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-(2-aminoethoxy)-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The chlorobenzoate moiety can be reduced to form the corresponding benzoate.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of oxides of the aminoethoxy group.
Reduction: Formation of benzoate derivatives.
Substitution: Formation of substituted benzoate compounds.
Scientific Research Applications
Sodium;5-(2-aminoethoxy)-2-chlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium;5-(2-aminoethoxy)-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, while the chlorobenzoate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium;5-(2-aminoethoxy)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Sodium;5-(2-aminoethoxy)-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Sodium;5-(2-aminoethoxy)-2-iodobenzoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Sodium;5-(2-aminoethoxy)-2-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorine, bromine, and iodine analogs. The chlorine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
sodium;5-(2-aminoethoxy)-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3.Na/c10-8-2-1-6(14-4-3-11)5-7(8)9(12)13;/h1-2,5H,3-4,11H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKKWCFHLUPXHD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClNNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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